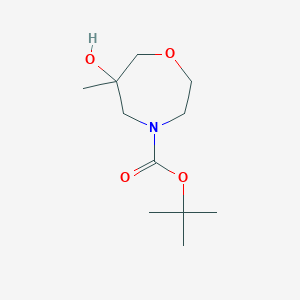

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWESQLSUICNPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCOC1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to obtain derivatives with desired properties .

Common Reagents and Conditions: Common reagents used in the reactions of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research . In chemistry, it is used as a building block for synthesizing complex molecules . In biology and medicine, it serves as a precursor for developing pharmaceuticals and bioactive compounds . Additionally, it finds applications in the industry for producing specialty chemicals and materials .

Mechanism of Action

tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate . While both compounds share a similar core structure, tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is unique due to its specific functional groups and reactivity . This uniqueness makes it valuable for certain applications where other compounds may not be suitable .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate with structurally related oxazepane derivatives:

Biological Activity

Tert-Butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate (CAS No. 1801455-05-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of the current understanding of this compound's effects.

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- IUPAC Name : tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate

- CAS Number : 1801455-05-9

- Purity : 95% - 97% depending on the source

Case Studies and Findings

- In Vitro Cytotoxicity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of related oxazepane derivatives using the MTT assay against human cancer cell lines. Compounds with hydroxyl and nitro groups demonstrated enhanced activity, suggesting that structural modifications can significantly impact biological efficacy .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. In studies involving oxazepane derivatives, it was observed that certain modifications led to increased apoptosis in cancer cells without affecting normal cells, indicating a selective toxicity profile .

- Structure-Activity Relationship (SAR) : The presence of functional groups such as hydroxyl and carboxyl moieties has been linked to increased biological activity. A systematic examination of various derivatives revealed that modifications at specific positions could enhance or diminish anticancer properties .

Antimicrobial Activity

While specific data on tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate's antimicrobial activity is sparse, related compounds have demonstrated promising results against bacterial and fungal strains. The incorporation of hydroxyl groups has been associated with enhanced antimicrobial properties due to increased interaction with microbial membranes .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity in vitro against various cancer cell lines |

| Antimicrobial | Potential activity against bacteria and fungi (analogous compounds studied) |

| Selective Toxicity | Induces apoptosis in cancer cells while sparing normal cells |

Q & A

Q. What are robust routes to synthesize tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate from commercially available precursors?

- Methodological Answer :

- Ring-Closing Strategy : Start with tert-butyl 4-carboxylate intermediates, introducing hydroxy and methyl groups via Grignard addition or hydroxylation of a pre-formed oxazepane ring .

- Protection/Deprotection : Use Boc groups to protect reactive sites during ring formation, followed by selective deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.